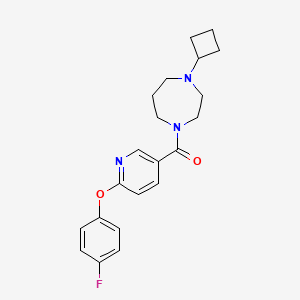
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
Overview
Description
JNJ-39220675 is a novel selective histamine H3 receptor antagonist. It has been studied for its potential to reduce the abuse-related effects of alcohol in rats . This compound has shown promise in modulating behaviors linked to addiction and other dopaminergic compounds .
Preparation Methods
The synthetic routes and reaction conditions for JNJ-39220675 involve the preparation of aryloxypyridine amides. The compound is synthesized through a series of chemical reactions, including the formation of the diazepane ring and the attachment of the fluorophenoxy group to the pyridine ring . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
JNJ-39220675 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
JNJ-39220675 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Industry: The compound is used in the development of new drugs targeting the histamine H3 receptor.
Mechanism of Action
JNJ-39220675 exerts its effects by selectively antagonizing the histamine H3 receptor. This receptor is involved in the regulation of the dopaminergic circuitry and other physiological functions. By blocking the histamine H3 receptor, JNJ-39220675 modulates the release of neurotransmitters such as dopamine, which plays a crucial role in addiction-related behaviors .
Comparison with Similar Compounds
JNJ-39220675 is unique in its high selectivity and affinity for the histamine H3 receptor. Unlike other histamine receptor antagonists, it does not have affinity for the histamine H4 receptor . Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist, but with affinity for the histamine H4 receptor.
Impromidine: A potent histamine H2 receptor agonist used in cardiovascular studies.
Rocastine: A selective and potent non-sedating histamine H1 receptor antagonist.
JNJ-39220675 stands out due to its excellent selectivity for the histamine H3 receptor and its potential therapeutic applications in treating alcoholism and other substance use disorders .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
959740-39-7 |
|---|---|
Molecular Formula |
C21H24FN3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)pyridin-3-yl]methanone |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2 |
InChI Key |
IQOWHZHNGJXGHG-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
Appearance |
Solid powder |
Key on ui other cas no. |
959740-39-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone JNJ 39220675 JNJ-39220675 JNJ39220675 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
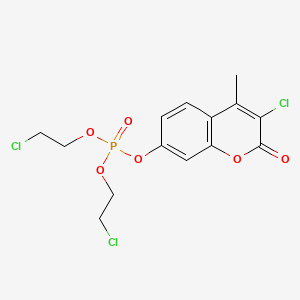
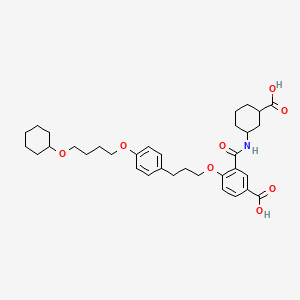
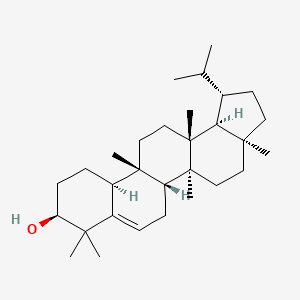
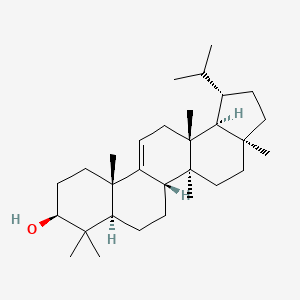
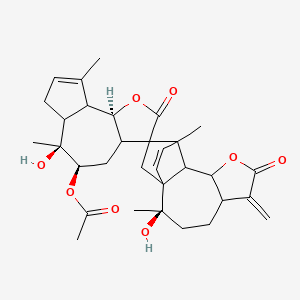
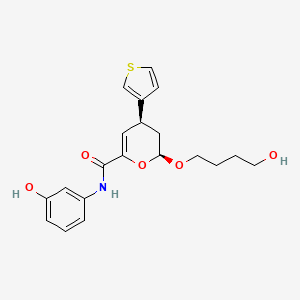
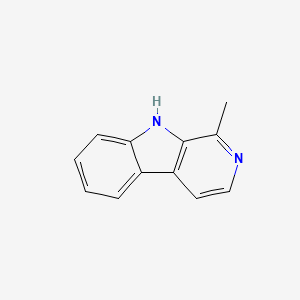
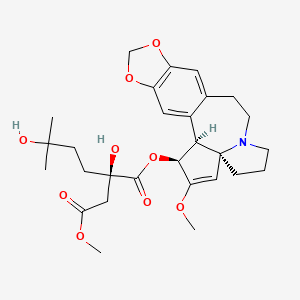
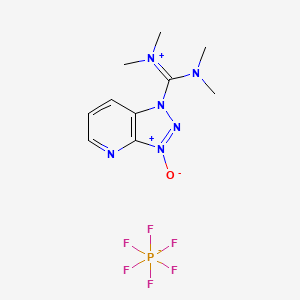
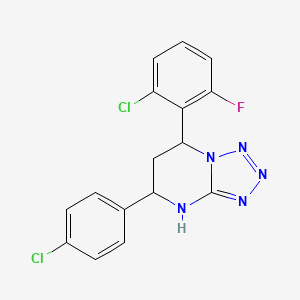
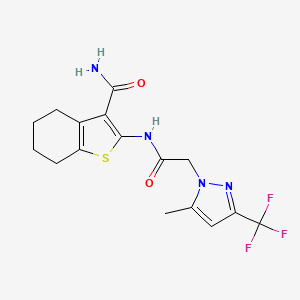
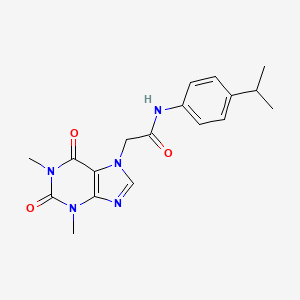
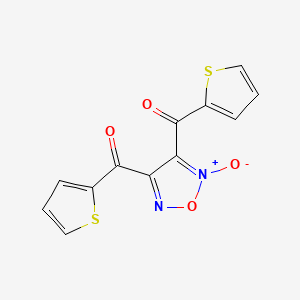
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
